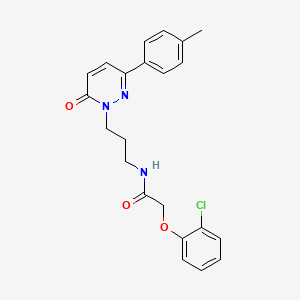

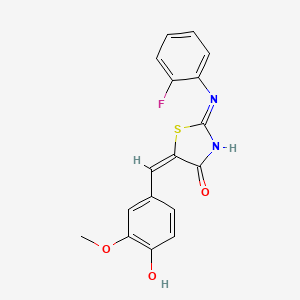

![molecular formula C16H11ClO2 B2356996 3-[(E)-(2-chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one CAS No. 1333395-36-0](/img/structure/B2356996.png)

3-[(E)-(2-chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-[(E)-(2-chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one” is a type of organic compound. It contains a methylidene group, which is a part of a molecule that consists of two hydrogen atoms bound to a carbon atom, connected to the remainder of the molecule by a double bond .

Synthesis Analysis

A series of similar compounds have been synthesized by the condensation of 2-chloroquinoline-3-carbaldehydes and (E)-1-(3/4-aminophenyl)ethan-1-one oximes using glacial acetic acid as a catalyst . The structures of the newly synthesized compounds were characterized by 1H and 13C NMR, FT-IR, and mass spectra .Molecular Structure Analysis

The structure of similar compounds has been studied using DFT/B3LYB/6-311++G (d,p) at the level of theory. The geometrical parameters, bond lengths, and bond angles have been discussed . The presence of phosphorus and sulfur atoms changed the planarity of the parent compound .Chemical Reactions Analysis

The compound can be involved in various chemical reactions. For example, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide usually handled as the hydrochloride. It is typically employed in the 4.0-6.0 pH range. It is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound include a molecular weight of 270.710, a density of 1.3±0.1 g/cm3, and a boiling point of 443.9±45.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

The compound has shown significant antibacterial activity against both Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Salmonella Typhi and Pseudomonas aeruginosa. This suggests its potential use in developing new antibacterial agents .

Antimycobacterial Activity

This compound also exhibits antimycobacterial activity against the Mycobacterium tuberculosis H37Rv strain. With minimum inhibitory concentrations (MIC) in the range of 1.6 to 100 µg/mL, it could be a candidate for tuberculosis treatment .

Antifungal Properties

The compound has been assessed for its antifungal properties and has shown activity against fungi like Aspergillus niger and Aspergillus flavus. This indicates its potential in antifungal drug development .

Drug Design and Synthesis

In the realm of drug design, this compound serves as a precursor for synthesizing various active pharmaceutical agents. Its structural characteristics make it a valuable scaffold for creating novel drug molecules .

Fluorescence Studies

The compound’s derivatives have been used in fluorescence studies, indicating its utility in developing fluorescent probes for biological diagnostics and target-based drug monitoring applications .

Bioimaging Applications

Due to its intrinsic fluorescent properties when coordinated with certain reagents, this compound can be used in the synthesis of nanoparticles suitable for bioimaging . This opens up possibilities for its use in medical diagnostics and clinical trials .

Pharmacological Research

The compound’s quinoline moiety is a key structural unit in various natural products and drugs, making it an important subject in pharmacological research for broad-spectrum antimicrobial agents .

Medicinal Chemistry

In medicinal chemistry, heterocyclic compounds like this one are crucial as they are precursors to a wide range of pharmaceutical agents. The compound’s versatility in forming derivatives with different pharmacological properties makes it a significant focus in medicinal chemistry studies .

Zukünftige Richtungen

Wirkmechanismus

Mode of Action

The interaction usually involves binding to the target, which can alter its function and lead to downstream effects .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, leading to changes in cellular functions and processes .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which is the proportion of the drug that enters the circulation and is able to have an active effect .

Result of Action

Similar compounds have been known to induce changes at the molecular and cellular levels, leading to observable effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include temperature, pH, presence of other molecules, and more .

This compound, like many others, likely interacts with its environment and various targets in complex ways to exert its effects .

Eigenschaften

IUPAC Name |

(3E)-3-[(2-chlorophenyl)methylidene]chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO2/c17-14-7-3-1-5-11(14)9-12-10-19-15-8-4-2-6-13(15)16(12)18/h1-9H,10H2/b12-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYXCHJLRQNCZCW-FMIVXFBMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C(=C\C2=CC=CC=C2Cl)/C(=O)C3=CC=CC=C3O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(E)-(2-chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

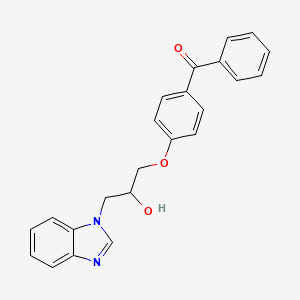

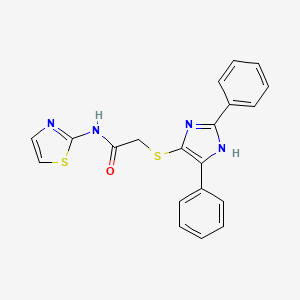

![1-[(2-chlorophenyl)methyl]-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B2356913.png)

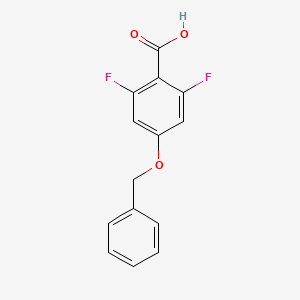

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2356920.png)

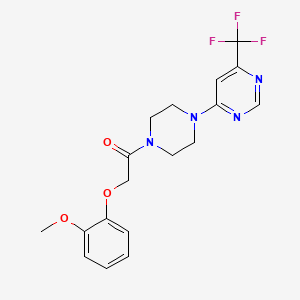

![4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2356921.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide](/img/structure/B2356928.png)

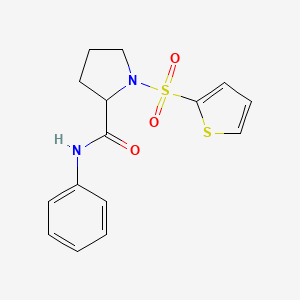

![5-chloro-N-[4-(2-thiazolo[5,4-b]pyridinyl)phenyl]-2-thiophenesulfonamide](/img/structure/B2356929.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2356930.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide hydrochloride](/img/structure/B2356933.png)